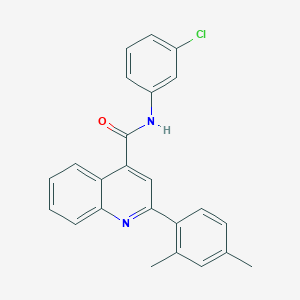

N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide

Beschreibung

N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide is a quinoline-based carboxamide derivative featuring a 3-chlorophenyl amide group at position 4 and a 2,4-dimethylphenyl substituent at position 2 of the quinoline core. The 3-chlorophenyl and 2,4-dimethylphenyl moieties likely influence its physicochemical properties (e.g., lipophilicity, steric bulk) and biological interactions, as seen in comparable compounds.

Eigenschaften

Molekularformel |

C24H19ClN2O |

|---|---|

Molekulargewicht |

386.9 g/mol |

IUPAC-Name |

N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C24H19ClN2O/c1-15-10-11-19(16(2)12-15)23-14-21(20-8-3-4-9-22(20)27-23)24(28)26-18-7-5-6-17(25)13-18/h3-14H,1-2H3,(H,26,28) |

InChI-Schlüssel |

BRMZHJAIDGMPCO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)Cl)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(3-Chlorphenyl)-2-(2,4-Dimethylphenyl)chinolin-4-carboxamid umfasst typischerweise mehrstufige organische Reaktionen. Ein möglicher Weg umfasst:

Bildung des Chinolinkerns: Ausgehend von einem geeigneten Anilinderivat kann der Chinolinkern durch eine Skraup-Synthese oder Friedländer-Synthese synthetisiert werden.

Substitutionsreaktionen:

Amidierung: Der letzte Schritt beinhaltet die Bildung der Carboxamidgruppe durch eine Amidierungsreaktion unter Verwendung geeigneter Reagenzien wie Carbodiimiden.

Industrielle Produktionsverfahren

Die industrielle Produktion kann die Optimierung des oben genannten Synthesewegs für die großtechnische Synthese beinhalten, wobei der Schwerpunkt auf Ausbeute, Reinheit und Wirtschaftlichkeit liegt. Katalysatoren und automatisierte Reaktoren können zur Steigerung der Effizienz eingesetzt werden.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-(3-Chlorphenyl)-2-(2,4-Dimethylphenyl)chinolin-4-carboxamid kann in verschiedenen Bereichen Anwendung finden:

Chemie: Als Baustein für die Synthese komplexerer Moleküle.

Biologie: Potenzielle Verwendung als Sonde oder Inhibitor in biologischen Studien.

Medizin: Mögliche therapeutische Anwendungen aufgrund der strukturellen Ähnlichkeit mit bekannten bioaktiven Chinolinderivaten.

Industrie: Einsatz bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.

Wirkmechanismus

Der Wirkmechanismus von N-(3-Chlorphenyl)-2-(2,4-Dimethylphenyl)chinolin-4-carboxamid hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen können Chinolinderivate mit verschiedenen Enzymen, Rezeptoren oder der DNA interagieren, was zu einer Hemmung oder Aktivierung biologischer Pfade führt. Die beteiligten molekularen Ziele und Pfade erfordern detaillierte biochemische Studien.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide has been identified as a lead compound in drug discovery efforts, particularly for its potential therapeutic applications. The compound exhibits notable biological activities, including:

- Antimicrobial Properties : Studies have indicated that quinoline derivatives can possess antimicrobial effects, making this compound a candidate for further investigation in treating bacterial infections.

- Anticancer Activity : Research has demonstrated that derivatives of quinoline can inhibit cancer cell proliferation. The specific structure of N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide may enhance its efficacy against certain cancer types .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests its potential use in developing anti-inflammatory drugs.

Synthesis and Chemical Properties

The synthesis of N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. Key steps include the formation of the quinoline core and the introduction of substituents that enhance biological activity:

- Synthetic Routes : Common methods include the use of chlorinating agents and coupling reactions to introduce the chlorophenyl and dimethylphenyl groups into the quinoline framework .

- Chemical Properties : The molecular formula is C24H22ClN2O, with a molecular weight of approximately 386.87 g/mol. The presence of the carboxamide functional group contributes to its solubility and biological activity .

Comparative Analysis with Related Compounds

To understand the unique properties of N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide, it is useful to compare it with related quinoline derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | Chloro group at position 8 | Anticancer and anti-inflammatory |

| 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | Chloro group at position 6 | Antibacterial properties |

| 2-(3-Chlorophenyl)quinoline-4-carboxamide | Lacks dimethyl substitution | Lower potency against cancer cells |

This table illustrates how variations in substitution patterns can affect the biological activities of quinoline derivatives.

Case Studies and Research Findings

Several studies have documented the potential applications of N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide:

- A study highlighted its antibacterial properties, demonstrating significant inhibition against various bacterial strains .

- Another research effort focused on its anticancer activity, showing promise in reducing tumor growth in preclinical models .

- Investigations into its anti-inflammatory effects revealed that it could modulate key inflammatory pathways, suggesting utility in treating inflammatory diseases.

Wirkmechanismus

The mechanism of action of N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

Quinoline-4-carboxamides exhibit diverse bioactivity depending on substituent variations. Key analogs are summarized below:

Structural Insights :

- Halogenation : Chlorine at the 3-position (target compound) balances lipophilicity and steric effects, whereas dichlorophenyl (3,4-Cl₂) in increases potency but may reduce metabolic stability.

- Aromatic Substituents : 2,4-Dimethylphenyl (target) provides moderate steric bulk compared to ethoxyphenyl or morpholine derivatives , which alter solubility and membrane permeability.

Key Observations :

Physicochemical Properties

- Lipophilicity : The 2,4-dimethylphenyl group increases logP compared to polar substituents (e.g., morpholine ), favoring blood-brain barrier penetration.

- Melting Points : Analogs with rigid substituents (e.g., 5a5 in , mp 188°C) suggest the target compound may exhibit a high melting point (>180°C), indicative of crystalline stability.

Biologische Aktivität

N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C24H22ClN2O

- Molecular Weight : 386.873 g/mol

- Key Features : The compound features a quinoline core, a chlorophenyl substituent at the 3-position, and a dimethylphenyl group at the 2-position, which contribute to its unique biological properties.

The biological activity of N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways and cancer progression. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Receptor Interaction : It can bind to specific receptors that modulate cellular signaling pathways related to cell proliferation and apoptosis.

- Gene Expression Modulation : The compound may influence the expression of genes associated with inflammation and tumorigenesis.

Anticancer Properties

Research indicates that N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide exhibits significant anticancer activity:

- A study demonstrated its efficacy against breast cancer cell lines, where it induced apoptosis and inhibited cell migration. The compound's structural features allow it to interfere with vital cellular processes involved in tumor growth .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Shinde et al. (2021) | MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |

| Comparative Study | MDA-MB-231 | 15.0 | Inhibition of migration |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays:

- In vitro studies showed that it significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

| Assay | Result |

|---|---|

| TNF-α Inhibition | 60% at 10 µM |

| IL-6 Reduction | 55% at 10 µM |

Case Studies and Research Findings

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide. In a carrageenan-induced paw edema model, the compound demonstrated a significant reduction in inflammation compared to control groups .

- Molecular Docking Studies : Computational studies have indicated that the compound binds effectively to target proteins involved in cancer and inflammatory pathways. These studies help predict its binding affinity and potential efficacy as a therapeutic agent .

- Comparative Analysis : When compared to standard anti-inflammatory drugs like celecoxib, N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide exhibited similar or superior anti-inflammatory effects with potentially lower side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.